

Frequently Asked Questions: Rociletinib Toxicity & Management

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rociletinib

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Question	Answer & Troubleshooting Guidance
What are the most common dose-limiting toxicities?	Hyperglycemia and QTc interval prolongation were the most frequent Grade ≥ 3 adverse events leading to dose reduction or discontinuation [1] [2].
How prevalent are these toxicities?	In the TIGER-3 trial, 24% of patients had Grade ≥ 3 hyperglycemia and 6.7% had Grade ≥ 3 QTc prolongation [1]. Dose reductions occurred in 51% of patients (TIGER-X/TIGER-2) [2].
What is the recommended management for hyperglycemia?	Implement a monitoring and treatment algorithm. Grade 3/4 hyperglycemia rates fell from 22% to 8% after initiating proactive monitoring and oral insulin-sensitizing agents [2].
What should I do if a patient experiences QTc prolongation?	Monitor ECGs and electrolytes. In clinical trials, 17% of patients had a post-baseline QTc > 500 ms. Dose reduction or interruption may be necessary [2].
What are the standard dose reductions?	The starting dose was reduced from 625 mg to 500 mg twice daily to improve tolerability. Two dose reduction steps (in 125 mg decrements) were permitted [1].

Experimental Data on Toxicity and Efficacy

The following table summarizes key toxicity and efficacy data from **rociletinib** clinical trials to inform risk-benefit assessments [3] [1] [2].

Trial Name/Phase	Dose	Most Common Grade ≥ 3 AEs	Efficacy in T790M+ Patients
TIGER-3 (Phase III)	500 mg BID (n=53)	Hyperglycemia (24.0%), QTc Prolongation (6.7%) [1]	Median PFS: 4.1 months [1]
TIGER-3 (Phase III)	625 mg BID (n=22)	Hyperglycemia (24.0%), QTc Prolongation (6.7%) [1]	Median PFS: 5.5 months [1]
TIGER-X/TIGER-2 (Pooled)	500 mg BID (n=79)	Hyperglycemia (17%), QTc Prolongation (2.5%) [2]	ORR: 23% [2]
TIGER-X/TIGER-2 (Pooled)	625 mg BID (n=170)	Hyperglycemia (reported as frequent) [2]	ORR: 32%, Median DoR: 8.8 months [2]

Abbreviations: AE, adverse event; BID, twice daily; DoR, duration of response; ORR, objective response rate; PFS, progression-free survival.

Toxicity Management Protocol

Based on the TIGER trials, the following monitoring and management protocol is recommended.

Pre-Therapy Assessment

- Perform baseline fasting blood glucose and HbA1c.
- Obtain a baseline ECG to measure QTc interval.
- Correct any electrolyte abnormalities (e.g., potassium, magnesium, calcium).

Hyperglycemia Monitoring & Management

- **Monitoring:** Check fasting blood glucose at least weekly for the first 4 weeks, then at least monthly thereafter [2].
- **Intervention for Grade ≥ 3 (>250 mg/dL):** Withhold **rociletinib** and initiate oral insulin-sensitizing agents (e.g., metformin) as needed [2].
- **Dose Modification:** Once hyperglycemia is controlled, resume **rociletinib** at a reduced dose (e.g., 125 mg lower) [1].

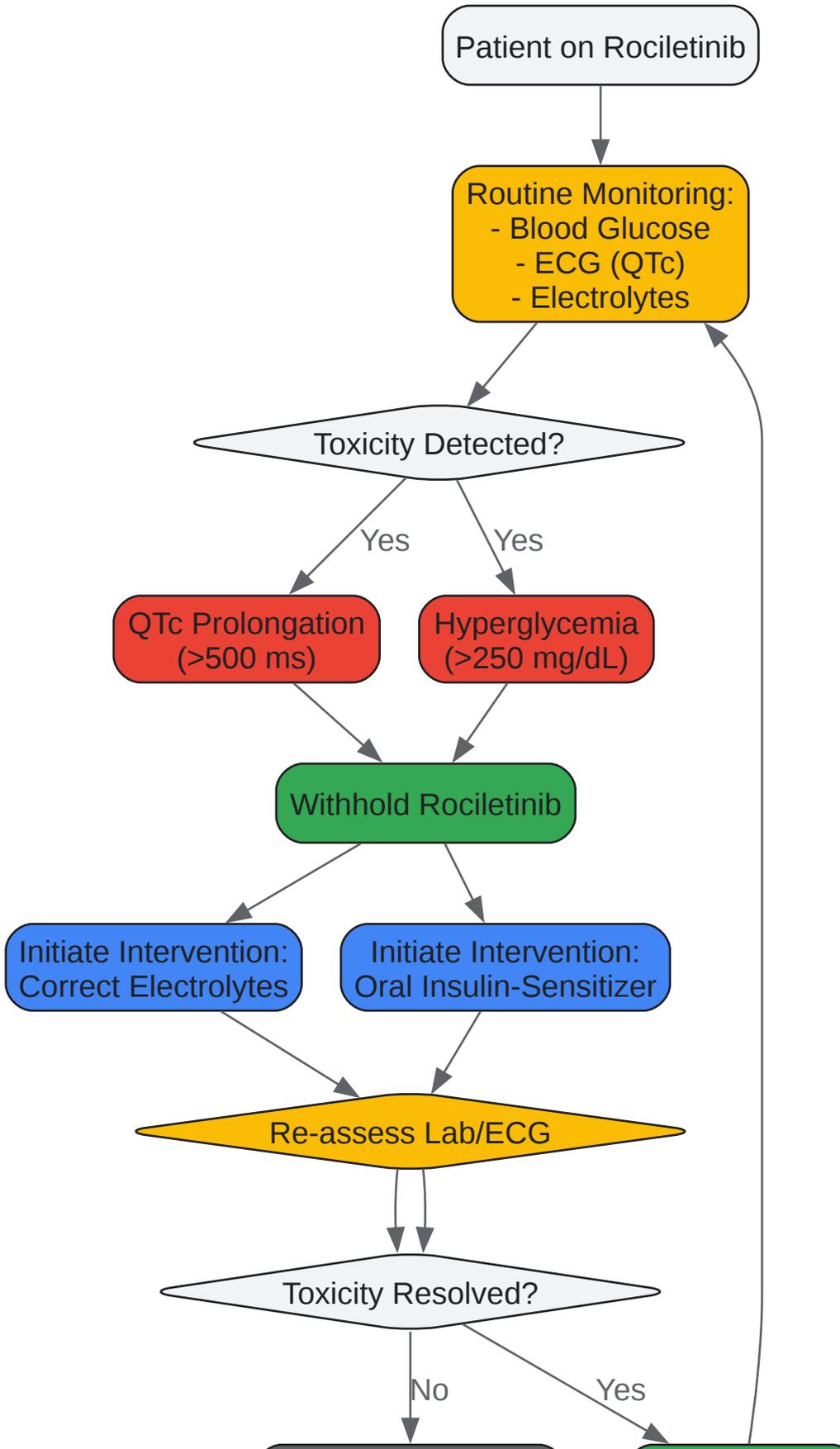
QTc Prolongation Monitoring & Management

- **Monitoring:** Perform ECG and electrolyte monitoring periodically, especially after dose changes [2].
- **Intervention for Grade ≥ 3 (>500 ms):** Withhold **rociletinib**, correct electrolytes, and reassociate causative medications [2].
- **Dose Modification:** Once QTc returns to <481 ms or baseline, resume at a reduced dose. Permanently discontinue for life-threatening arrhythmias [2].

Rociletinib Toxicity Management Workflow

The diagram below outlines the core decision-making process for managing **Rociletinib** toxicities.

Rociletinib Toxicity Management Workflow



Consider Permanent
Discontinuation

Resume at
Reduced Dose

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*This workflow provides a structured approach for managing **Rociletinib**'s key toxicities. Clinical judgment should always be applied.*

Important Context for Researchers

Please note that the clinical development of **rociletinib** was discontinued in 2016 following regulatory feedback and the approval of a competitor compound, osimertinib [2]. This guide serves as a historical reference for researchers studying third-generation EGFR inhibitors and their associated toxicity profiles.

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References

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Address: Ontario, CA 91761, United States

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